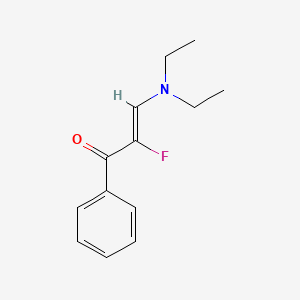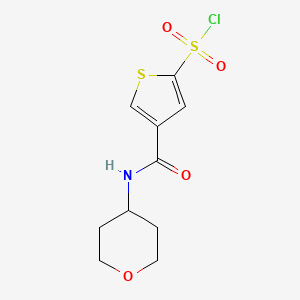
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is a chemical compound that features a thiophene ring substituted with a sulfonyl chloride group and a tetrahydro-2H-pyran-4-yl carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Thiophene Derivatives: Formed by oxidation or reduction of the thiophene ring.
Applications De Recherche Scientifique
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydro-2H-pyran-4-carbonyl chloride
- Tetrahydro-2H-pyran-3-carboxylic acid
- 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)thiophene-2-sulfonyl chloride is unique due to the presence of both a thiophene ring and a sulfonyl chloride group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H12ClNO4S2 |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
4-(oxan-4-ylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S2/c11-18(14,15)9-5-7(6-17-9)10(13)12-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,12,13) |
Clé InChI |
ANIURRPDLQOOJJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


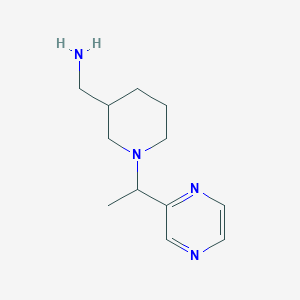
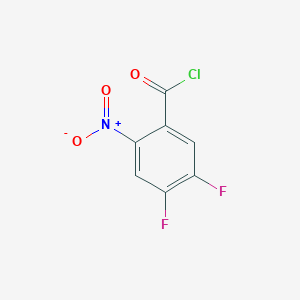
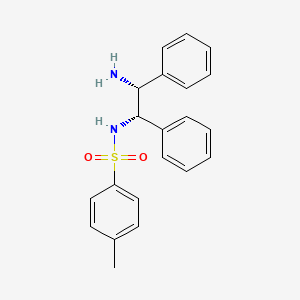
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
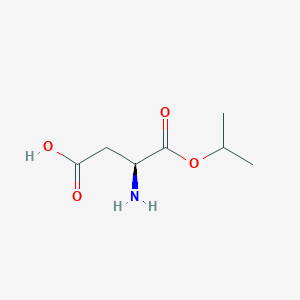
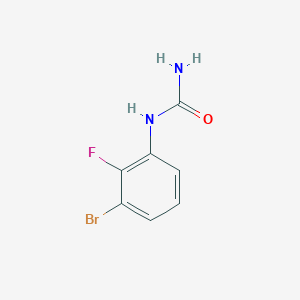
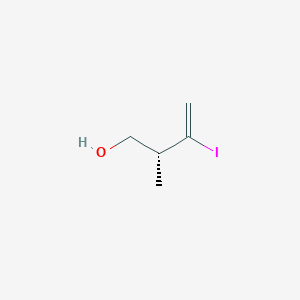
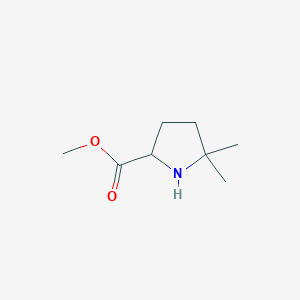
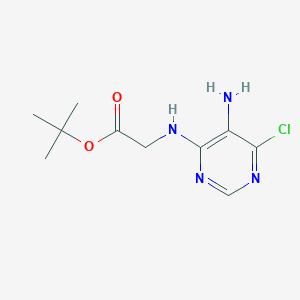
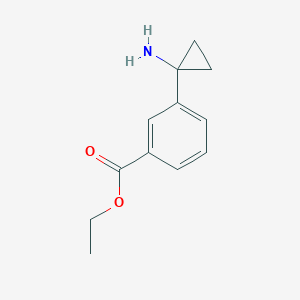
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

